REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[Br:9].[Br:10]Br.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[Fe].ClCCl>[Br:10][C:5]1[CH:4]=[C:3]([Br:9])[C:2]([F:1])=[CH:7][C:6]=1[F:8] |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)Br
|
Name
|
|
Quantity
|
260 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The two-neck flask was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was added dropwise to the two-neck flask
|
Type
|
TEMPERATURE
|
Details
|
Next, the contents in the two-neck flask were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
During heating
|
Type
|
CUSTOM
|
Details
|
brown gas was produced
|
Type
|
CUSTOM
|
Details
|
was reduced to 20° C.
|
Type
|
CUSTOM
|
Details
|
for terminating
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
Thereafter, the contents in the two-neck flask were washed several times with deionized water
|
Type
|
CUSTOM
|
Details
|
to collect an organic layer
|
Type
|
CUSTOM
|
Details
|
the solvent in the organic layer was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)Br)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |